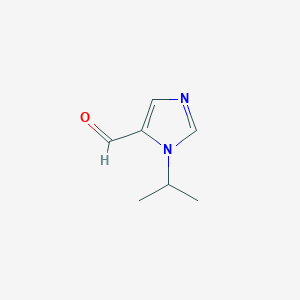

1-Isopropyl-1H-imidazol-5-carbaldehyd

Übersicht

Beschreibung

1-Isopropyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Isopropyl-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

1-Isopropyl-1H-imidazol-5-carbaldehyd wird in der chemischen Synthese verwendet . Seine komplexe Molekülstruktur macht es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung.

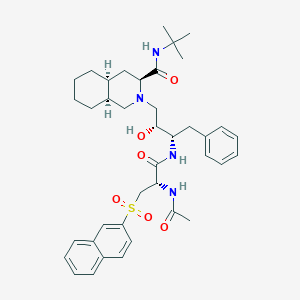

Arzneimittelsynthese

Diese Verbindung weist aufgrund ihrer komplexen Molekülstruktur eine hohe Perplexität auf und bietet durch verschiedene Anwendungen, wie z. B. die Arzneimittelsynthese, Burstiness. Es kann als Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet werden .

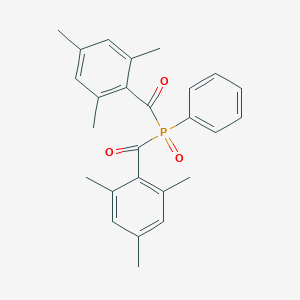

Katalyse

this compound kann auch in der Katalyse eingesetzt werden. Imidazolderivate sind dafür bekannt, als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt zu werden .

Materialwissenschaft

In der Materialwissenschaft kann diese Verbindung aufgrund ihrer einzigartigen Eigenschaften verwendet werden. Die spezifischen Anwendungen in diesem Bereich werden in den verfügbaren Ressourcen jedoch nicht näher erläutert.

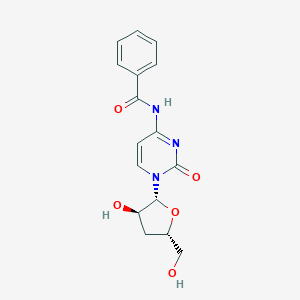

Antimikrobielles Potenzial

Einige Imidazolderivate haben ein gutes antimikrobielles Potenzial gezeigt . Obwohl nicht spezifiziert ist, ob this compound selbst diese Eigenschaft besitzt, ist es möglich, dass es zur Synthese dieser antimikrobiellen Verbindungen verwendet werden könnte .

Referenzstandards für pharmazeutische Tests

this compound kann als Referenzstandard für pharmazeutische Tests verwendet werden . Hochwertige Referenzstandards sind für genaue Ergebnisse in pharmazeutischen Tests unerlässlich .

Wirkmechanismus

Mode of Action

Imidazole derivatives have been shown to exhibit antimicrobial potential , suggesting that they may interact with microbial proteins or enzymes to exert their effects.

Result of Action

Certain imidazole derivatives have demonstrated antimicrobial activity , indicating potential cellular effects such as inhibition of microbial growth.

Safety and Hazards

“1-Isopropyl-1H-imidazole-5-carbaldehyde” is classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-propan-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIWEUWQSDSUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)